1-(2,6-Dimethylpyrimidin-4-yl)piperidin-3-ol
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Overview
Description
1-(2,6-Dimethylpyrimidin-4-yl)piperidin-3-ol is a chemical compound with the molecular formula C11H17N3O and a molecular weight of 207.28 g/mol . This compound features a piperidine ring substituted with a 2,6-dimethylpyrimidin-4-yl group and a hydroxyl group at the 3-position of the piperidine ring
Preparation Methods
The synthesis of 1-(2,6-Dimethylpyrimidin-4-yl)piperidin-3-ol typically involves the reaction of 2,6-dimethylpyrimidine with piperidin-3-ol under specific reaction conditions . The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as an acid catalyst and an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is obtained .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-(2,6-Dimethylpyrimidin-4-yl)piperidin-3-ol undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group results in the formation of a ketone, while substitution reactions can yield various substituted piperidine derivatives .
Scientific Research Applications
1-(2,6-Dimethylpyrimidin-4-yl)piperidin-3-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(2,6-Dimethylpyrimidin-4-yl)piperidin-3-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . For example, it may inhibit certain enzymes involved in disease processes or activate receptors that mediate therapeutic effects .
Comparison with Similar Compounds
1-(2,6-Dimethylpyrimidin-4-yl)piperidin-3-ol can be compared with other similar compounds, such as:
1-(2,6-Dimethylpyrimidin-4-yl)piperidine: This compound lacks the hydroxyl group at the 3-position, which may result in different chemical and biological properties.
2,6-Dimethylpyrimidin-4-yl derivatives: These compounds have the same pyrimidine ring but different substituents on the piperidine ring, leading to variations in their reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other similar compounds .
Properties
IUPAC Name |
1-(2,6-dimethylpyrimidin-4-yl)piperidin-3-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c1-8-6-11(13-9(2)12-8)14-5-3-4-10(15)7-14/h6,10,15H,3-5,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCSYQYQJWFJZMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)N2CCCC(C2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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